2-Methyl-4-(4-propoxybenzoyl)pyridine
Description
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Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(2)11-14/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZQUIVPZPWRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-(4-propoxybenzoyl)pyridine is a chemical compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 1187168-99-5
- Molecular Weight : 245.30 g/mol
The compound features a pyridine ring substituted with a propoxybenzoyl group and a methyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, disrupting various biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It might act on specific receptors related to pain and inflammation, contributing to analgesic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.
- Anticancer Properties : Investigations into its potential as an anticancer agent are ongoing, with some studies indicating cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced edema in rat models | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In a study involving rats with induced paw edema, treatment with this compound significantly reduced swelling compared to the control group. This suggests its potential utility in treating inflammatory conditions.
Case Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
